![molecular formula C10H11FN2OS B2362922 N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide CAS No. 2093466-34-1](/img/structure/B2362922.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide, also known as BMS-986177, is a small molecule drug that has gained attention for its potential therapeutic applications. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promise in treating various conditions such as rheumatoid arthritis, B-cell malignancies, and autoimmune disorders.
Mécanisme D'action
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a key role in the activation of B cells and other immune cells. By blocking BTK, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide can reduce inflammation and prevent the activation of immune cells that contribute to disease progression.
Biochemical and Physiological Effects:
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and decrease the activation of immune cells such as B cells and T cells. This can lead to a reduction in inflammation and tissue damage, as well as improvements in disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has shown promising results in preclinical studies for various therapeutic applications. However, there are also limitations to its use, including potential toxicity and side effects, as well as the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide. One area of focus could be on its potential use in combination with other drugs for the treatment of various diseases. Another area of research could be on the development of more potent and selective BTK inhibitors that can provide greater therapeutic benefits with fewer side effects. Finally, further studies will be needed to determine the safety and efficacy of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide in humans, and to explore its potential for use in a wide range of therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 3-fluorothiophene-2-carboxylic acid with 1-bromo-2-methylpropane to form the corresponding ester. The ester is then treated with sodium hydroxide to generate the carboxylic acid, which is subsequently converted to the corresponding acid chloride. The acid chloride is then reacted with N-(1R)-cyano-2-methylpropylamine to yield the final product.
Applications De Recherche Scientifique
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, with significant reductions in inflammation and joint damage observed in animal models. It has also been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In addition, N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide has shown potential in treating autoimmune disorders such as lupus and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-6(2)8(5-12)13-10(14)9-7(11)3-4-15-9/h3-4,6,8H,1-2H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIZEMBBMONBM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=C(C=CS1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

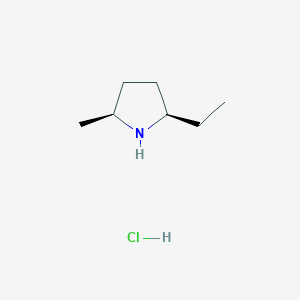
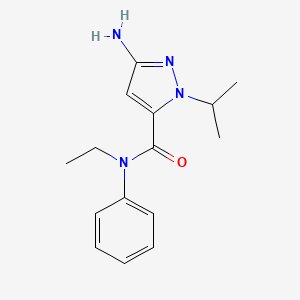
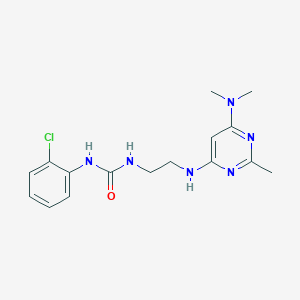
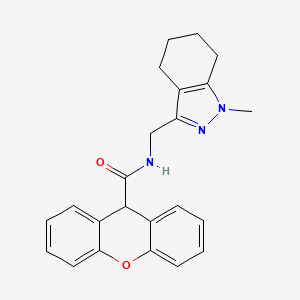
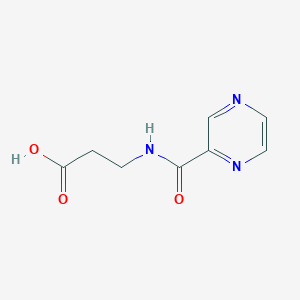
![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)